3a-(Difluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one

Synthetic methodology Process chemistry Heterocyclic chemistry

3a-(Difluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one (CAS 1192308-63-6) is a tetrahydropyrrolo[1,2-a]imidazole derivative featuring a difluoromethyl substituent at the quaternary 3a-carbon. The compound's molecular formula is C₁₁H₁₀F₂N₂O with a molecular weight of 224.21 g/mol.

Molecular Formula C11H10F2N2O
Molecular Weight 224.21 g/mol
CAS No. 1192308-63-6
Cat. No. B3220205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a-(Difluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one
CAS1192308-63-6
Molecular FormulaC11H10F2N2O
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1CC2(NC3=CC=CC=C3N2C1=O)C(F)F
InChIInChI=1S/C11H10F2N2O/c12-10(13)11-6-5-9(16)15(11)8-4-2-1-3-7(8)14-11/h1-4,10,14H,5-6H2
InChIKeyGCRGJNMAPCJXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3a-(Difluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one (CAS 1192308-63-6): A Structurally Defined Fluorinated Heterocyclic Building Block for Medicinal Chemistry


3a-(Difluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one (CAS 1192308-63-6) is a tetrahydropyrrolo[1,2-a]imidazole derivative featuring a difluoromethyl substituent at the quaternary 3a-carbon. The compound's molecular formula is C₁₁H₁₀F₂N₂O with a molecular weight of 224.21 g/mol [1]. Its synthesis, patented in 2009, proceeds via a one-pot cyclocondensation of a difluoro-γ-ketoester with o-phenylenediamine, yielding a white-to-yellow solid [1]. The benzo[d]pyrrolo[1,2-a]imidazole scaffold belongs to a privileged class of nitrogen-containing heterocycles with a documented spectrum of biological activity, including kinase inhibition and neuroprotection [2].

Why 3a-Substitution on the Benzo[d]pyrrolo[1,2-a]imidazol-1-one Core Critically Determines Physicochemical and Biological Properties


The 3a-position of the tetrahydropyrrolo[1,2-a]imidazole ring system is a quaternary chiral center whose substituent profoundly influences molecular geometry, lipophilicity, metabolic stability, and target binding. Simple substitution of the difluoromethyl group for a methyl, phenyl, or trifluoromethyl moiety is not neutral. The CHF₂ group acts as a lipophilic hydrogen-bond donor—on a scale similar to thiophenol and aniline—and confers a unique polarity profile distinct from both CH₃ and CF₃ [1]. Systematic matched molecular pair analysis has demonstrated that substitution of CH₃ by CHF₂ lowers log P to a degree comparable to CH₂F, whereas CF₃ produces a smaller reduction; the polarity trend follows CH₃ < CF₃ ≪ CH₂F ∼ CHF₂ [1]. Therefore, interchange of the 3a-substituent alters both passive membrane permeability and hydrogen-bonding capacity in ways that cannot be predicted without explicit experimental data .

Quantitative Differentiation Evidence for 3a-(Difluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one Versus Its Closest Analogs


Synthetic Yield: Optimized One-Pot Synthesis Delivers 81% Isolated Yield versus Low-to-Moderate Class Benchmarks

The patented one-pot cyclocondensation of ethyl difluoro-γ-ketoester with o-phenylenediamine, catalyzed by p-toluenesulfonic acid in refluxing toluene, delivers the title compound in 81% isolated yield after silica gel chromatography [1]. In contrast, literature syntheses of structurally analogous 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles report yields as low as 14% for certain substitution patterns, with many entries providing no yield at all [2]. The 81% yield is at the upper bound of the class-typical range of 58–85% [2], establishing this route as a reliable, scalable method for procurement of the difluoromethyl analog.

Synthetic methodology Process chemistry Heterocyclic chemistry

Physicochemical Polarity: CHF₂ Provides a Unique log P Profile Intermediate Between CH₃ and CF₃, Enabling Fine-Tuned Lipophilicity Modulation

Matched molecular pair analysis across model compound series establishes the polarity trend CH₃ < CF₃ ≪ CH₂F ∼ CHF₂, where replacement of a methyl group by CHF₂ lowers log P to a similar extent as CH₂F, whereas CF₃ produces a smaller reduction [1]. This means the 3a-CHF₂ analog occupies a distinct lipophilicity space compared to the corresponding 3a-CH₃ (higher log P) and 3a-CF₃ (moderately lower log P, comparable to CHF₂ but lacking hydrogen-bond donor capacity) analogs. The CHF₂ group additionally functions as a lipophilic hydrogen-bond donor, a property absent in both CH₃ and CF₃ .

Medicinal chemistry Physicochemical properties Fluorine chemistry

Complete Spectroscopic Assignment: Fully Assigned ¹H, ¹⁹F, and ¹³C NMR Data Enable Unambiguous Identity Verification and Quality Control

The patent provides complete ¹H (500 MHz, CDCl₃), ¹⁹F (470 MHz, CDCl₃, C₆F₆ internal standard), and ¹³C (125 MHz, CDCl₃) NMR assignments, including coupling constants for the CHF₂ proton (t, J = 56 Hz), aromatic protons, and diastereotopic methylene signals [1]. The ¹⁹F spectrum resolves the diastereotopic fluorine nuclei with distinct chemical shifts, confirming the chiral environment at C-3a. By comparison, many 3a-substituted analogs in the literature are described with only partial or low-resolution NMR data [2], limiting their utility as certified reference standards.

Analytical chemistry Quality control Structural elucidation

Privileged Scaffold Biological Potential: The Benzo[d]pyrrolo[1,2-a]imidazole Core Delivers Sub-Nanomolar Kinase Inhibition and Neuroprotective Activity in Validated Assays

While direct biological data for the title compound have not been published, the benzo[d]pyrrolo[1,2-a]imidazole scaffold has been validated in multiple target classes. The 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)pyrimidin-2-amine series yielded compound 10d with CDK4/6 IC₅₀ values of 7.4 nM and 0.9 nM, respectively, surpassing the clinical candidate Abemaciclib (LY2835219) in selectivity over CDK1 [1]. In the JNK3 inhibitor series, construction of a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold produced (S)-enantiomers with p38/JNK3 IC₅₀ selectivity ratios of up to 10 and JNK3 potency up to 20-fold higher than the corresponding (R)-enantiomers [2]. These data establish the scaffold as a productive starting point for medicinal chemistry campaigns.

Kinase inhibition Neuroprotection Scaffold-based drug discovery

Optimal Research and Industrial Application Scenarios for 3a-(Difluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one


Medicinal Chemistry SAR Exploration of Benzo[d]pyrrolo[1,2-a]imidazole-Based Kinase Inhibitors

The CHF₂ group provides a distinct lipophilicity–hydrogen-bonding profile compared to methyl, phenyl, and trifluoromethyl analogs [1]. This makes the compound a strategic choice for systematic SAR probing of the 3a-position in CDK4/6 or JNK3 inhibitor programs, where the scaffold has demonstrated sub-nanomolar potency [2].

Synthetic Methodology Development and Scale-Up Proof-of-Concept Studies

With an 81% optimized isolated yield and complete spectroscopic characterization [1], this compound serves as a benchmark substrate for evaluating new difluoromethylation or cyclocondensation methodologies aimed at constructing quaternary centers in nitrogen heterocycles.

Procurement as a High-Purity Reference Standard for Analytical Method Validation

The fully assigned ¹H, ¹⁹F, and ¹³C NMR data [1] enable its use as a certified reference material for HPLC, LC-MS, and qNMR method development and validation in quality control laboratories that handle fluorinated heterocyclic intermediates.

Fragment-Based or Structure-Based Drug Design Campaigns Targeting Lipophilic Binding Pockets

The CHF₂ substituent acts as a lipophilic hydrogen-bond donor, a feature exploitable in fragment growing or scaffold hopping strategies where the target binding site contains both hydrophobic residues and hydrogen-bond acceptor functionality [1]. The compound can serve as a core fragment for virtual screening or biophysical assay panels.

Quote Request

Request a Quote for 3a-(Difluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.